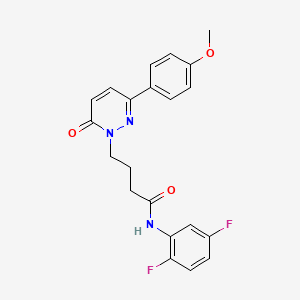

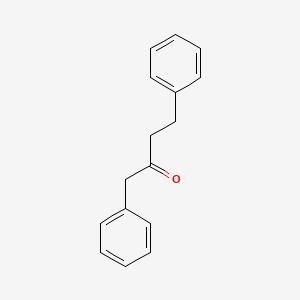

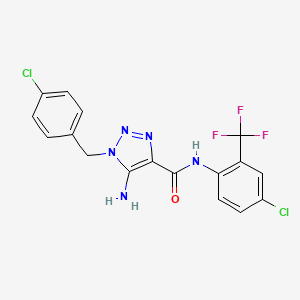

![molecular formula C10H10N2O B2967207 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 30247-64-4](/img/structure/B2967207.png)

2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound . It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal structure of a derivative of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, specifically 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, has been studied using X-ray diffraction. This research provides insights into the planarity of the pyrido-pyrimidine moiety and its stabilization through hydrogen bonds and π-π interactions (Anthal, Dutt, Satti, Kant, & Gupta, 2014).

Synthesis and Catalysis

- Antibacterial Activity : A study explored the synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity against Gram-positive and Gram-negative bacteria (Narayana, Rao, & Rao, 2009).

- Catalysis in Synthesis : Research has demonstrated the use of Brønsted-acidic ionic liquid as a catalyst for the synthesis of pyrido[2,3-d]pyrimidine derivatives (Nia, Mamaghani, Tabatabaeian, Shirini, & Rassa, 2013). Additionally, an environmentally friendly method for constructing 4H-pyrido[1,2-a]pyrimidin-4-one has been developed using water as a solvent in the absence of a catalyst (Yan, Ma, Sun, Ma, Wang, Ren, & Huang, 2014).

Biological and Pharmaceutical Research

- Exploring Biological Properties : Methylation of the pyridine moiety of the molecule and its impact on analgesic properties has been examined, focusing on the biological properties of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

- Synthesis of Privileged Backbones : A study showcased the synthesis of a variety of 4H-pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and β-oxo esters under solvent-free conditions, highlighting their potential in drug discovery (Roslan, Lim, Han, Chuah, & Jaenicke, 2015).

Novel Methodologies and Syntheses

- Halogenated Derivatives : Research has been conducted on synthesizing halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, exploring various reaction processes and intermediate compounds (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).

- Concise Synthesis of Rare Compounds : The development of a new strategy for synthesizing substituted pyrido[1,2-a]pyrimidin-2-ones, which are pharmaceutically interesting, has been reported. This method involves acylation of lithium amide bases of 2-aminopyridines (Alanine, Galloway, Bartlett, Ciardiello, McGuire, & Spring, 2016).

Eigenschaften

IUPAC Name |

2,8-dimethylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-4-12-9(5-7)11-8(2)6-10(12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSBLIOCWDIEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=O)N2C=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

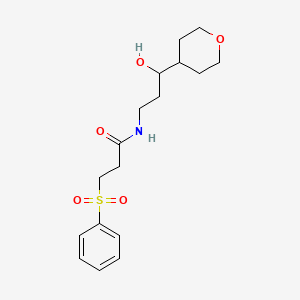

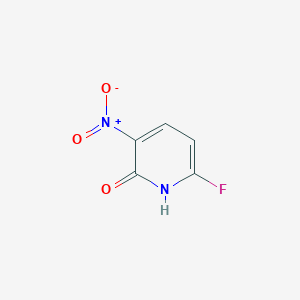

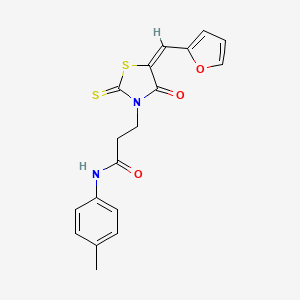

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)

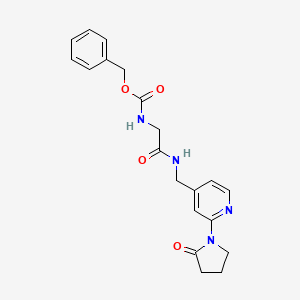

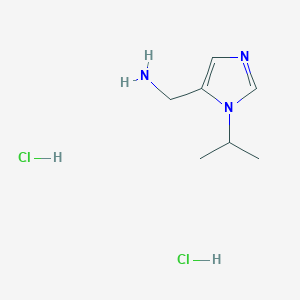

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)

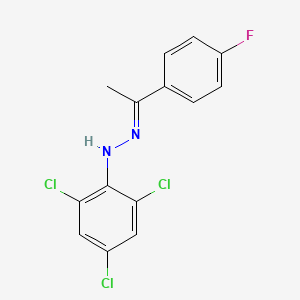

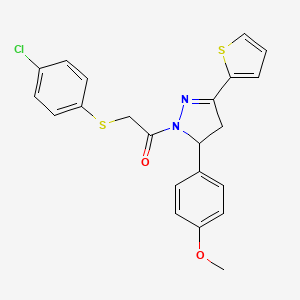

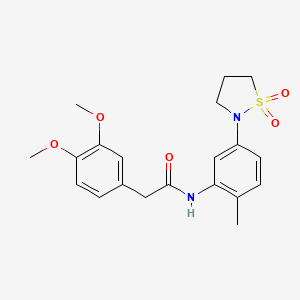

![8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967147.png)